molecular formula C12H12ClN3O4S B11268790 ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B11268790
M. Wt: 329.76 g/mol
InChI Key: NCFIHUUQEVFPLZ-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorophenylsulfamoyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with various nucleophiles replacing the chlorine atom.

    Reduction: Formation of the corresponding amine derivative.

    Hydrolysis: Conversion to the carboxylic acid form.

Scientific Research Applications

Ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Used as a tool compound to study enzyme inhibition and protein interactions.

    Materials Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

    Ethyl 5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.

    Ethyl 5-[(4-nitrophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: The nitro group can introduce different electronic effects and reactivity compared to the chloro derivative.

    Ethyl 5-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: Bromine substitution can lead to different steric and electronic properties.

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and potential biological activities.

Properties

Molecular Formula

C12H12ClN3O4S

Molecular Weight

329.76 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H12ClN3O4S/c1-2-20-12(17)10-7-14-15-11(10)21(18,19)16-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3,(H,14,15)

InChI Key

NCFIHUUQEVFPLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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